molecular formula C16H14ClNO2 B3035760 (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 338413-36-8

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Cat. No.: B3035760
CAS No.: 338413-36-8
M. Wt: 287.74 g/mol
InChI Key: DRNPYIKCLNQPRX-ZHACJKMWSA-N
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Description

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a chemical compound with the molecular formula C16H14ClNO2. It is known for its unique structure, which includes a chlorophenyl group, a phenylethenyl group, and a carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It is structurally similar to pyraclostrobin , a member of the strobilurin group of fungicides . Strobilurin fungicides primarily target the mitochondrial respiration process in fungi .

Mode of Action

Considering its structural similarity to pyraclostrobin , it can be inferred that it might also act by inhibiting mitochondrial respiration. This is achieved by blocking electron transfer within the respiratory chain, which severely disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Biochemical Pathways

Based on the mode of action of pyraclostrobin , it can be inferred that the compound might affect the electron transport chain in the mitochondria of fungi, disrupting ATP production and leading to cell death .

Pharmacokinetics

For pyraclostrobin, about 50% of the dose was absorbed in rats after oral administration . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

Based on the effects of pyraclostrobin , it can be inferred that the compound might cause severe disruption of cellular biochemical processes, leading to the cessation of fungal growth .

Action Environment

For pyraclostrobin, it was found that the compound dissipated quickly in a cucumber field with half-lives (dt 50) of 214–417 days on different sites and in different matrices . The degradation rate of Pyraclostrobin in soil was the fastest, followed by that on cucumber fruits and leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methyl chloroformate with N-[(E)-2-phenylethenyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
  • (4-chlorophenyl)methyl N-[(E)-2-(4-methoxyphenyl)ethenyl]carbamate

Uniqueness

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-15-8-6-14(7-9-15)12-20-16(19)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNPYIKCLNQPRX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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